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Coumamidine gamma1 - 121634-35-3

Coumamidine gamma1

Catalog Number: EVT-1176974
CAS Number: 121634-35-3
Molecular Formula: C33H49N13O13
Molecular Weight: 835.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The primary source of coumamidine gamma 1 is the fermentation of actinomycetes, a group of bacteria known for their ability to produce a wide range of bioactive compounds. The specific strain responsible for producing coumamidine gamma 1 has not been detailed in the available literature, but it is part of ongoing research into natural product antibiotics derived from microbial sources .

Classification

Coumamidine gamma 1 is classified as an antibiotic within the larger category of antimicrobial agents. It exhibits activity against a broad spectrum of bacteria, making it particularly valuable in clinical settings where multi-drug resistant organisms are prevalent. Its classification underlines its significance in pharmaceutical applications aimed at treating bacterial infections.

Synthesis Analysis

Methods

The synthesis of coumamidine gamma 1 primarily involves extraction and purification from fermentation broths of actinomycetes. The structural elucidation was achieved through advanced spectroscopic techniques, including two-dimensional nuclear magnetic resonance (NMR) correlation experiments and mass spectrometry. These methods allowed researchers to determine the molecular structure and confirm its identity as a novel compound.

Technical Details

The fermentation process typically involves culturing actinomycetes under specific conditions that promote the production of secondary metabolites like coumamidine gamma 1. Once isolated, the compound undergoes purification through chromatographic techniques to obtain a high degree of purity necessary for further analysis and testing.

Molecular Structure Analysis

Structure

Data

Key data points regarding coumamidine gamma 1 include its molecular formula and mass, which are essential for understanding its chemical behavior and potential interactions with biological systems. Further computational modeling may provide insights into its three-dimensional conformation.

Chemical Reactions Analysis

Reactions

Coumamidine gamma 1 exhibits various chemical reactions typical for antibiotic compounds, including interactions with bacterial cell wall synthesis pathways. The mechanism by which it exerts its antibacterial effects involves binding to specific targets within bacterial cells, leading to cell death.

Technical Details

Research indicates that coumamidine gamma 1 is rapidly bactericidal against susceptible strains such as Staphylococcus aureus. The minimal inhibitory concentrations (MICs) have been determined for several bacteria, showcasing its effectiveness across different species .

Mechanism of Action

Process

The mechanism of action for coumamidine gamma 1 involves disrupting essential processes within bacterial cells. It targets specific enzymes or pathways critical for cell wall synthesis or protein production, ultimately leading to cell lysis and death.

Data

In vitro studies have shown that coumamidine gamma 1 can significantly reduce viable bacterial counts within hours of exposure, demonstrating its rapid action against pathogens like Staphylococcus aureus. The frequency of resistance development is notably low, suggesting that it may be a valuable addition to existing antibiotic therapies .

Physical and Chemical Properties Analysis

Physical Properties

Coumamidine gamma 1 is characterized by specific physical properties such as solubility, stability in different pH environments, and thermal stability. These properties are crucial for determining its formulation in pharmaceutical products.

Chemical Properties

The chemical properties include its reactivity with various biological molecules and stability under physiological conditions. Data indicates that coumamidine gamma 1 remains stable in serum and does not undergo significant degradation upon administration .

Applications

Scientific Uses

Coumamidine gamma 1 holds promise as a therapeutic agent in treating bacterial infections due to its broad-spectrum activity and low resistance development rate. Its applications extend beyond clinical settings into research environments where it can be used to study mechanisms of bacterial resistance and the development of new antibiotics.

Discovery and Taxonomic Classification of Coumamidine Gamma1

Historical Context of Antibiotic Discovery in Actinomycetes

Actinomycetes, particularly members of the order Actinomycetales, have been the cornerstone of antibiotic discovery since the mid-20th century. This group of Gram-positive bacteria, characterized by high guanine-cytosine (G + C) content in their DNA (51–78%), is renowned for its unparalleled capacity to produce structurally diverse and biologically active secondary metabolites. The "golden age" of antibiotic discovery (1950s–1970s) saw over 74% of clinically used antibiotics derived from Streptomyces species alone. These microorganisms employ antibiotics as ecological weapons in soil environments, inhibiting competitors and modulating microbial communities. Their enzymatic machinery enables the synthesis of numerous antibiotic classes, including aminoglycosides, β-lactams, tetracyclines, and glycopeptides, addressing targets like bacterial cell wall biosynthesis and ribosomal function. The resurgence of interest in Actinomycetes stems from the global antibiotic resistance crisis, with the World Health Organization emphasizing the urgent need for novel antimicrobial scaffolds to combat multidrug-resistant pathogens such as Pseudomonas aeruginosa [5].

Table 1: Key Antibiotic Classes Derived from Actinomycetes

Antibiotic ClassRepresentative CompoundProducing ActinomycetePrimary Target
AminoglycosidesStreptomycinStreptomyces griseus30S Ribosomal subunit
TetracyclinesChlortetracyclineStreptomyces aureofaciens30S Ribosomal subunit
MacrolidesErythromycinSaccharopolyspora erythraea50S Ribosomal subunit
GlycocinnamoylspermidinesCinodine/CoumamidineSaccharopolyspora spp.Membrane integrity

Isolation of Saccharopolyspora sp. AB 1167L-65 from Soil Samples

Coumamidine gamma1 was discovered through targeted screening for anti-Pseudomonas agents. The producing organism, Saccharopolyspora sp. strain AB 1167L-65 (NRRL 18369), was isolated in 1989 from a soil sample collected in Russell, Kentucky, USA. Strain selection was guided by its activity against Pseudomonas aeruginosa, a notorious Gram-negative pathogen with intrinsic resistance to many antibiotics. The isolation protocol involved serial dilution of soil suspensions and plating on selective media containing antibacterial and antifungal inhibitors (e.g., nalidixic acid, nystatin) to suppress background flora. Primary colonies exhibiting Saccharopolyspora-like morphology—branched aerial hyphae and spore chains—were subcultured and screened using agar diffusion assays against P. aeruginosa BMH10. The strain was deposited at the USDA Agricultural Research Service (Peoria, Illinois), ensuring taxonomic traceability. This discovery underscored soil microbiomes as reservoirs for novel bioactive compounds, particularly in the glycocinnamoylspermidine structural class, to which coumamidines belong [1] [4] [6].

Table 2: Isolation Sources of Bioactive Actinomycetes

Strain DesignationGeographic OriginSource MaterialTarget PathogenKey Metabolite
Saccharopolyspora AB 1167L-65Russell, Kentucky, USAAlkaline soilPseudomonas aeruginosaCoumamidine gamma1
Streptomyces sediminicola SCSIO 75703Pearl River Estuary, ChinaMarine sediment (21 m depth)Multi-drug-resistant bacteriaAnthracimycin
Streptomyces roietensis TCS21-117Southern ChinaAcidic herbaceous soilBotrytis cinereaAntifungal polyketides

Taxonomic Identification Using Morphological and Chemotaxonomic Markers

Strain AB 1167L-65 was classified within the genus Saccharopolyspora through a polyphasic taxonomic approach:

  • Morphology: The strain formed extensively branched substrate and aerial mycelia. Spores were borne in straight to flexuous chains on aerial hyphae, with surfaces exhibiting spiny protrusions under scanning electron microscopy. Mature colonies displayed white to brownish-pink pigmentation on oatmeal agar [6] [8].
  • Chemotaxonomy: Whole-cell hydrolysates contained meso-diaminopimelic acid (A2pm), diagnostic of cell wall Type IV. Sugar analysis revealed arabinose and galactose (Type A pattern), consistent with Saccharopolyspora. Menaquinones were dominated by MK-9(H4), and polar lipids included phosphatidylethanolamine, diphosphatidylglycerol, and phosphatidylinositol [6] [8].
  • Physiology: Growth occurred at 24°C–35°C (optimum: 28°C) and pH 6.0–9.0. The strain utilized glucose, arabinose, and glycerol as carbon sources but not xylose or rhamnose. It hydrolyzed starch and Tweens 20–80 but not cellulose [6] [8].These traits differentiated AB 1167L-65 from related species like Saccharopolyspora erythraea (erythromycin producer) and placed coumamidine gamma1 within the cinodine-type antibiotics, characterized by a spermidine-linked cinnamoyl moiety [1] [2].

Fermentation Optimization for Enhanced Yield

Maximizing coumamidine gamma1 production required precise optimization of Saccharopolyspora AB 1167L-65 fermentation parameters:

  • Medium Composition: The highest yields were achieved using N2Bl medium containing (per liter): glucose monohydrate (20 g), liquid peptone (10 g), yeast extract (1 g), molasses (5 g), and calcium carbonate (2 g). Calcium carbonate acted as a pH buffer, critical for maintaining neutrality (pH 7.0–7.5) during antibiotic production. Complex nitrogen sources (peptone, yeast extract) outperformed defined amino acids [6] [8].
  • Culture Conditions: Fermentations were conducted in aerated bioreactors (250-rpm agitation) at 28°C for 6–8 days. A two-stage inoculum development was employed:
  • Seed Stage 1: 96-hour growth in 25 × 150 mm tubes with 10 mL N2Bl medium.
  • Seed Stage 2: Transfer to 500-mL flasks with 100 mL medium for 72 hours.This protocol ensured robust mycelial biomass before production fermentation [6] [8].
  • Process Parameters: Dissolved oxygen was maintained at >30% saturation through sparging with sterile air (0.5 vvm). Coumamidine gamma1 synthesis initiated at 72 hours, peaking at 144 hours. Yield was enhanced by 40% using fed-batch glucose supplementation, preventing catabolite repression [6] [9].

Table 3: Fermentation Parameters for Coumamidine Gamma1 Production

ParameterOptimal ConditionImpact on Yield
Temperature28°CMaximizes antibiotic synthesis enzymes
pH7.0–7.5 (buffered with CaCO3)Prevents acid-induced degradation
Aeration0.5–1.0 vvm; >30% DOSupports aerobic metabolism
Carbon SourceGlucose + molasses (25 g/L total)Balanced growth and production
Fermentation Duration144 hoursCoincides with late exponential phase
Inoculum Size5% (v/v) from Stage 2 seedEnsufficient biomass for production

These strategies exemplify how microbial physiology insights translate into industrial processes, highlighting Saccharopolyspora as an underexplored resource for glycocinnamoylspermidine antibiotics [6] [8] [9].

Properties

CAS Number

121634-35-3

Product Name

Coumamidine gamma1

IUPAC Name

6-[6-[[6-[4-[(E)-3-[(3-amino-3-iminopropyl)amino]-3-oxoprop-1-enyl]phenoxy]-5-(diaminomethylideneamino)-4-hydroxy-2-methyloxan-3-yl]carbamoylamino]-5-(carbamoylamino)-4-hydroxyoxan-3-yl]oxy-7-hydroxy-2-oxo-3,3a,5,6,7,7a-hexahydropyrano[2,3-d]imidazole-1-carboxamide

Molecular Formula

C33H49N13O13

Molecular Weight

835.8 g/mol

InChI

InChI=1S/C33H49N13O13/c1-12-19(25(50)21(41-29(36)37)28(57-12)58-14-5-2-13(3-6-14)4-7-18(47)40-9-8-17(34)35)43-32(53)44-26-20(42-30(38)51)23(48)15(10-55-26)59-16-11-56-27-22(24(16)49)46(31(39)52)33(54)45-27/h2-7,12,15-16,19-28,48-50H,8-11H2,1H3,(H3,34,35)(H2,39,52)(H,40,47)(H,45,54)(H4,36,37,41)(H3,38,42,51)(H2,43,44,53)/b7-4+

InChI Key

RALPRAPANVNIPH-QPJJXVBHSA-N

SMILES

CC1C(C(C(C(O1)OC2=CC=C(C=C2)C=CC(=O)NCCC(=N)N)N=C(N)N)O)NC(=O)NC3C(C(C(CO3)OC4COC5C(C4O)N(C(=O)N5)C(=O)N)O)NC(=O)N

Synonyms

coumamidine gamma(1)
coumamidine gamma1

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC=C(C=C2)C=CC(=O)NCCC(=N)N)N=C(N)N)O)NC(=O)NC3C(C(C(CO3)OC4COC5C(C4O)N(C(=O)N5)C(=O)N)O)NC(=O)N

Isomeric SMILES

CC1C(C(C(C(O1)OC2=CC=C(C=C2)/C=C/C(=O)NCCC(=N)N)N=C(N)N)O)NC(=O)NC3C(C(C(CO3)OC4COC5C(C4O)N(C(=O)N5)C(=O)N)O)NC(=O)N

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